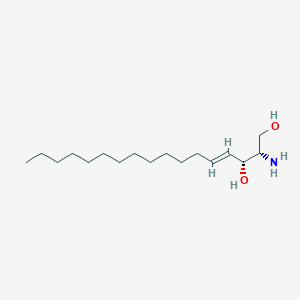

C17-鞘氨醇

描述

C17 Sphingosine is a synthetic analogue of naturally occurring sphingosine, which is a sphingolipid metabolite known to play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Sphingosine itself is a long-chain amino alcohol that forms the backbone of sphingolipids, which are essential components of cell membranes and involved in signaling pathways .

Synthesis Analysis

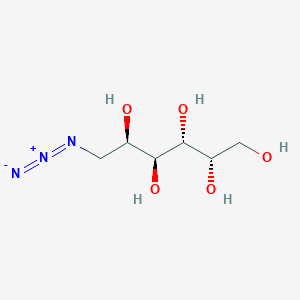

The synthesis of sphingosine and its analogues has been a subject of interest due to their biological significance. A chemoenzymatic approach has been used to synthesize all four enantiomerically pure C18-sphingosines, which are precursors to glycosphingolipids. This method utilized biocatalytic oxidation and regioselective opening of epoxides, followed by oxidative cleavage and Wittig olefination to yield the sphingosine molecules . Additionally, a diastereoselective synthesis of triacetyl-L-erythro-C18-sphingosine has been reported, combining diastereoselective addition of thiophenol to chiral olefins with intramolecular substitution . Another approach for the synthesis of C18-sphingosines from serine has been described, involving thiazole-based homologation and Wittig olefination .

Molecular Structure Analysis

The molecular structure of sphingosine has been studied using various spectroscopic techniques. For instance, the O-methyl derivatives of sphingosine have been characterized, and their structures were determined by chromatographic and spectral properties, including 1H and 13C nuclear magnetic resonance (NMR) spectroscopy . The structural differences between C18- and C20-sphingosines have been revealed through synchrotron X-ray studies, highlighting the importance of hydrogen bonding in the headgroup region .

Chemical Reactions Analysis

Sphingosine participates in several chemical reactions within the cell. It has been found to stimulate cellular proliferation via a protein kinase C-independent pathway, suggesting its role as a positive regulator of cell growth . Moreover, sphingosine can undergo phosphorylation by sphingosine kinases to form sphingosine-1-phosphate, a potent signaling molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of sphingosine are closely related to its function in biological membranes. C18-sphingosine, for example, has a marginal affinity to reside at the air/water interface, forming disordered liquid-like metastable monolayers, which is consistent with its role in cellular membranes . The quantification of sphingosine and its analogues from crude lipid extracts has been achieved using HPLC electrospray ionization tandem mass spectrometry, demonstrating the sensitivity and specificity of this method for studying sphingolipid metabolism .

科学研究应用

Quantification and Analysis in Cellular Processes

C17 Sphingosine is crucial for understanding the dynamics of sphingolipids in cellular processes. Lieser et al. (2003) developed a methodology for the quantification of sphingosine and sphinganine using HPLC-tandem mass spectrometry. This method, involving C17-Sphingosine as an internal standard, provides valuable insights into cellular sphingolipid metabolism and signaling due to its high-throughput capability and accuracy (Lieser et al., 2003).

Sphingosine Kinase Activity Measurement

Understanding sphingosine kinase (SphK) activity is vital in exploring sphingolipid signaling pathways and screening for compounds targeting SphK activity. Lan et al. (2010) established a method using C17-sphingosine as a substrate to determine SphK activity by analyzing the product C17-sphingosine 1-phosphate (C17-S1P) through liquid chromatography-tandem mass spectrometry. This approach provides a rapid, sensitive, and highly efficient way to measure SphK activity, crucial for various biological responses (Lan et al., 2010).

Role in Cell Signaling and Physiological Processes

The bioactive nature of sphingolipids, including C17 Sphingosine, plays a significant role in key biological functions such as cell growth, survival, differentiation, and migration. Gomez-Larrauri et al. (2020) highlighted the importance of bioactive sphingolipids in physiological and pathological processes, including diseases like atherosclerosis, rheumatoid arthritis, and cancer. The study also discussed the potential of targeting sphingolipid kinases to inhibit the production of certain bioactive sphingolipids, offering novel therapeutic strategies (Gomez-Larrauri et al., 2020).

Potential in Regenerative Medicine

C17 Sphingosine and its derivatives are also being explored for their potential applications in regenerative medicine. Marycz et al. (2015) investigated the influence of bioactive sphingolipids S1P and C1P on the morphology, proliferation activity, and osteogenic properties of multipotent stromal cells. The findings suggest that these sphingolipids, including derivatives of C17 Sphingosine, could significantly impact regenerative medicine, particularly in bone regeneration (Marycz et al., 2015).

安全和危害

未来方向

属性

IUPAC Name |

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025448 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C17 Sphingosine | |

CAS RN |

6918-48-5 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

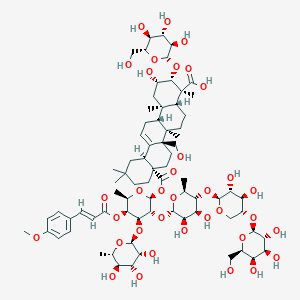

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

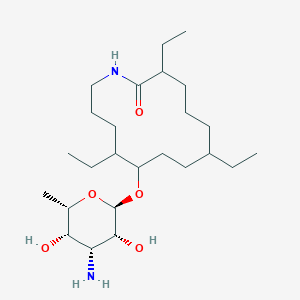

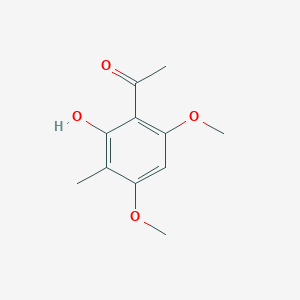

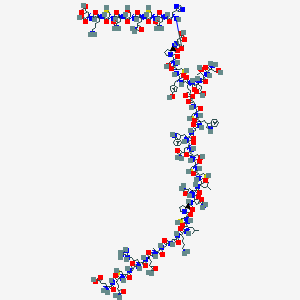

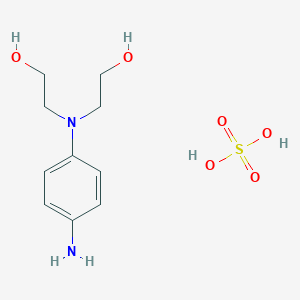

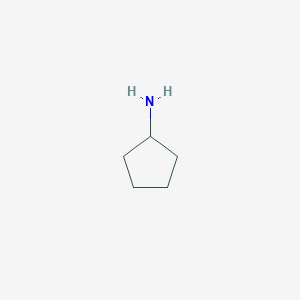

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。